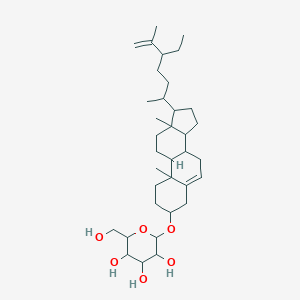
Clerosterol glucósido
Descripción general
Descripción
Clerosterol glucoside, also known as Clerosterol 3-O-β-D-glucopyranoside, is a naturally occurring plant compound. It is a sterol compound that contains a glucoside group and a Clerosterol group in its chemical structure. This compound is known for its antioxidant and anti-inflammatory properties, making it valuable in various medicinal and cosmetic applications .
Aplicaciones Científicas De Investigación
Clerosterol glucoside has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Clerosterol glucoside is a sterol lipid molecule that has been found to exert its cytotoxic effect in A2058 human melanoma cells . The primary targets of clerosterol glucoside are caspases , which are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.
Mode of Action
Clerosterol glucoside interacts with its targets, the caspases, to induce apoptosis in A2058 human melanoma cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is a process that is necessary for maintaining tissue homeostasis. The interaction of clerosterol glucoside with caspases leads to caspase-dependent apoptosis , which is a form of cell death in which a programmed sequence of events leads to the elimination of cells without releasing harmful substances into the surrounding area.
Biochemical Pathways
It is known that the compound can modify drug transport . Clerosterol glucoside has been shown to decrease cisplatin uptake in BRL cells mainly through increasing Mrp2 gene expression . It also decreased the uptake of colchicine in HEK 293 cells by increasing both Pgp and Mrp1 activity . Further study showed clerosterol glucoside increased OCT2 activity in HEK293-Pgp cells by increasing OCT2 protein and mRNA .
Pharmacokinetics
It is known that the compound is a sterol lipid molecule , which suggests that it may be lipophilic and could be absorbed in the body through passive diffusion. More research is needed to fully understand the pharmacokinetics of clerosterol glucoside.
Result of Action
The primary result of clerosterol glucoside’s action is the induction of apoptosis in A2058 human melanoma cells . This leads to the death of these cells, which could potentially be beneficial in the treatment of melanoma. Clerosterol glucoside may work against cancer multidrug resistance by inhibiting Pgp activity .
Action Environment
The action, efficacy, and stability of clerosterol glucoside could potentially be influenced by various environmental factors. While specific studies on clerosterol glucoside are lacking, it is known that factors such as pH, temperature, and the presence of other compounds can affect the action of similar compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Clerosterol glucoside can be synthesized through enzymatic glycosylation, where Clerosterol is glycosylated using specific glycosyltransferase enzymes. This method is preferred due to its specificity and efficiency .
Industrial Production Methods: Industrial production of Clerosterol glucoside often involves extraction from plant sources. The extraction process typically includes solvent extraction followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC). Supercritical fluid extraction is also employed for its efficiency and environmental benefits .
Types of Reactions:
Oxidation: Clerosterol glucoside can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert Clerosterol glucoside into its reduced forms, altering its biological activity.
Substitution: Substitution reactions involving the glucoside moiety can produce different glycosylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Glycosylation reactions often use glycosyl donors like UDP-glucose in the presence of glycosyltransferase enzymes.
Major Products:
- Oxidized derivatives of Clerosterol glucoside.
- Reduced forms of Clerosterol glucoside.
- Various glycosylated derivatives depending on the substitution reactions .
Comparación Con Compuestos Similares
- Stigmasterol glucoside
- Daucosterol
- Sitoindoside I
- Ikshusterol 3-O-glucoside
- Alpha-Spinasterol glucoside
Comparison: Clerosterol glucoside is unique due to its specific sterol structure and the presence of a glucoside group, which imparts distinct biological activities. Compared to similar compounds, it has shown superior antioxidant and anti-inflammatory properties, making it particularly valuable in medicinal and cosmetic applications .
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,21-22,24-33,36-39H,2,7-9,11-19H2,1,3-6H3/t21-,22+,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZKAGYCKXYXKP-VPFCYKORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215713 | |
| Record name | (3β,24S)-Stigmasta-5,25-dien-3-yl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123621-00-1 | |
| Record name | (3β,24S)-Stigmasta-5,25-dien-3-yl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123621-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β,24S)-Stigmasta-5,25-dien-3-yl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240701.png)
![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoic acid](/img/structure/B240720.png)
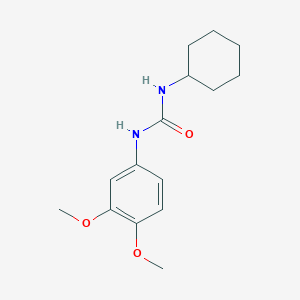
![4-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240737.png)
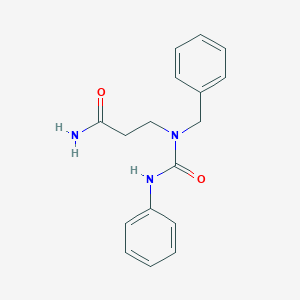
![3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B240747.png)
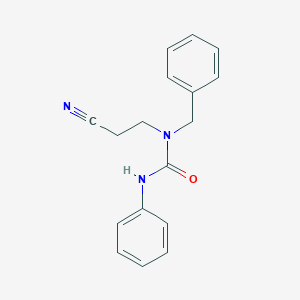
![2-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B240750.png)
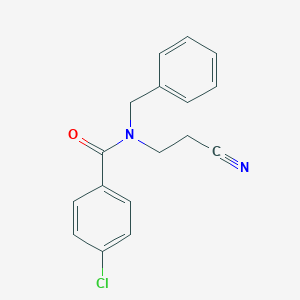
![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)
![4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240758.png)
![2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B240759.png)
![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)
![4-isopropyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B240763.png)
